
PBA-1105 as an autophagy-targeting chimera

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PBA-1105

Cat. No.: B15605715 Get Quote

An In-depth Technical Guide to PBA-1105: An Autophagy-Targeting Chimera

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
PBA-1105 is a pioneering molecule in the field of targeted protein degradation, classified as an

AUTOTAC (AUTOphagy-TArgeting Chimera). It is designed to selectively eliminate misfolded

and aggregation-prone proteins, which are hallmarks of several neurodegenerative diseases,

by harnessing the cell's own autophagy machinery. This document provides a comprehensive

technical overview of PBA-1105, including its mechanism of action, quantitative efficacy data,

detailed experimental protocols, and the underlying signaling pathways.

Introduction to PBA-1105 and AUTOTAC Technology
PBA-1105 is a bifunctional small molecule that exemplifies the AUTOTAC platform.[1][2][3][4]

[5] This technology represents a significant advancement over traditional inhibitor-based

approaches by inducing the degradation of target proteins rather than merely blocking their

function.[6] AUTOTACs are composed of two key moieties: a ligand that binds to the target

protein and another that recruits the autophagy receptor protein p62/SQSTM1.[6][7]

PBA-1105 specifically utilizes 4-phenylbutyric acid (4-PBA), an FDA-approved chemical

chaperone, as its warhead to recognize and bind to the exposed hydrophobic regions of

misfolded proteins.[8] This makes it particularly effective against aggregation-prone proteins

like the mutant tau (P301L) implicated in tauopathies such as Alzheimer's disease.[1][6][8][9]
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Mechanism of Action
The mechanism of PBA-1105-mediated protein degradation is a multi-step process that hijacks

and activates the cellular autophagy pathway:

Ternary Complex Formation: PBA-1105 first binds to the exposed hydrophobic regions of a

misfolded target protein (e.g., aggregated tau). Simultaneously, the other end of the chimera

binds to the ZZ domain of the autophagy receptor protein p62.[7][8] This results in the

formation of a stable ternary complex.

p62 Activation and Oligomerization: The binding of PBA-1105 to p62 induces a

conformational change in the p62 protein.[6][8] This activation step is crucial as it exposes

the PB1 and LIR (LC3-interacting region) domains of p62.[8] The exposed PB1 domain

facilitates the self-oligomerization of p62, clustering the target protein into larger aggregates.

[1][8][10]

Autophagosome Recruitment: The now-exposed LIR domain on the oligomerized p62

interacts with LC3 (Microtubule-associated protein 1A/1B-light chain 3) on the surface of

nascent autophagosomes.[6][8] This interaction tethers the p62-target protein complex to the

autophagosome membrane, ensuring its engulfment.

Lysosomal Degradation: The autophagosome, now containing the target protein, matures

and fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic

enzymes within the lysosome then degrade the encapsulated contents, including the target

protein.[6][11] The AUTOTAC molecule is then released and can participate in further

degradation cycles.[6]

Signaling Pathway Diagram
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Caption: Mechanism of action for PBA-1105.

Quantitative Data
The efficacy of PBA-1105 has been demonstrated in both in vitro and in vivo models. The

following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of PBA-1105
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Parameter Cell Line
Target
Protein

Value Notes Source

DC₅₀ SH-SY5Y
Mutant Tau

(P301L)
~1-10 nM

Degradation

concentration

for 50% of

target.

[8][9]

DC₅₀ SH-SY5Y

Stably

Expressed

Mutant Tau

0.71 nM
Highly potent

degradation.
[1]

Dₘₐₓ (24 hr) SH-SY5Y
Mutant Tau

(P301L)
100 nM

Maximum

degradation

observed at

this

concentration

.

[1][8]

Hook Effect SH-SY5Y
Mutant Tau

(P301L)
>100 nM

Reduced

efficacy at

higher

concentration

s.

[1][8]

Degradation

Onset
SH-SY5Y

Mutant Tau

(P301L)
30 minutes

Rapid

initiation of

protein

degradation.

[8]

Sustained

Effect
SH-SY5Y

Mutant Tau

(P301L)

Up to 8 hours

post-washout

Demonstrate

s persistent

activity.

[8]

Table 2: In Vivo Efficacy of PBA-1105
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Parameter Animal Model
Dosing
Regimen

Key Findings Source

Tau Aggregation

Reduction

Transgenic

TauP301L Mice

20-50 mg/kg, IP,

3x/week for 4

weeks

Successfully

reduces tau

aggregation and

oligomeric

species.

[1][6][8]

Substrate

Specificity

Transgenic

TauP301L Mice

20-50 mg/kg, IP,

3x/week for 4

weeks

Significantly

reduces

insoluble tau

species while

leaving soluble

tau unaffected.

[1][8]

Autophagy

Marker

Modulation

Transgenic

TauP301L Mice

20-50 mg/kg, IP,

3x/week for 4

weeks

Increased levels

of autophagic

markers like

LC3, confirming

pathway

activation.

[1]

Histological

Improvement

Transgenic

TauP301L Mice

20-50 mg/kg, IP,

3x/week for 4

weeks

Marked reduction

in tau oligomers

and

phosphorylated

tau in cortical

and hippocampal

regions.

[1][12]

Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize

PBA-1105.

In Vitro p62 Oligomerization Assay
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This assay assesses the ability of PBA-1105 to induce the self-oligomerization of p62, a critical

step in its mechanism of action.

Cell Line: HEK293T cells.

Procedure:

HEK293T cells are incubated with PBA-1105 or control compounds (e.g., the target-

binding ligand alone or the p62-binding ligand alone) at specified concentrations.[8][13]

Cells are lysed, and the protein extracts are subjected to non-reducing SDS-PAGE

followed by Western blotting.

The blot is probed with an antibody against p62.

Expected Outcome: Treatment with PBA-1105 should show a significant increase in high-

molecular-weight p62 bands, indicative of oligomerization, compared to controls.[8]

Mutant Tau Degradation Assay (Western Blot)
This is the primary method to quantify the degradation of the target protein.

Cell Line: SH-SY5Y cells stably expressing mutant tau (P301L).[8]

Procedure:

Cells are treated with a range of concentrations of PBA-1105 (e.g., 0.1 nM to 10 µM) for a

specified time, typically 24 hours.[1]

Control wells include vehicle-only, target-binding ligand only, and p62-binding ligand only.

To confirm lysosomal involvement, a parallel experiment can be run with the co-

administration of a lysosomal inhibitor like hydroxychloroquine (HCQ).[14]

Cells are lysed, and protein concentrations are normalized.

Samples are analyzed by SDS-PAGE and Western blot using antibodies against tau and a

loading control (e.g., GAPDH or actin).
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Data Analysis: Densitometry is used to quantify the tau protein bands relative to the loading

control. DC₅₀ and Dₘₐₓ values are calculated from the dose-response curve.[8]

In Vivo Tauopathy Mouse Model Study
This protocol evaluates the therapeutic efficacy of PBA-1105 in a relevant animal model.

Animal Model: 9-month-old hTauP301L-BiFC transgenic mice.[6][8]

Procedure:

Mice are randomly assigned to treatment groups (e.g., vehicle, 20 mg/kg PBA-1105, 50

mg/kg PBA-1105).[8]

PBA-1105 is administered via intraperitoneal (IP) injection three times a week for four

weeks.[1][8][14]

At the end of the treatment period, mice are euthanized, and brain tissues are harvested.

Biochemical Analysis: Brain homogenates are subjected to a RIPA-insoluble/soluble

fractionation assay to separate aggregated tau from soluble tau.[14] The fractions are then

analyzed by Western blot for human tau, murine tau, and autophagy markers like LC3.[1]

[8][14]

Immunohistochemistry: Brain sections (cortical and hippocampal regions) are stained for

tau oligomers and phosphorylated tau to visualize the reduction in pathology.[1]

Expected Outcome: PBA-1105 treated mice should show a dose-dependent reduction in

insoluble, aggregated tau levels and reduced tau pathology in brain sections compared to

the vehicle group.[1][6][8]

Experimental Workflow Diagram
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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